DI-beta-D-Xylopyranosylamine

Catalog No.
S1901894
CAS No.
62983-70-4
M.F
C10H19NO8
M. Wt
281.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DI-beta-D-Xylopyranosylamine

CAS Number

62983-70-4

Product Name

DI-beta-D-Xylopyranosylamine

IUPAC Name

(2R,3R,4S,5R)-2-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]oxane-3,4,5-triol

Molecular Formula

C10H19NO8

Molecular Weight

281.26 g/mol

InChI

InChI=1S/C10H19NO8/c12-3-1-18-9(7(16)5(3)14)11-10-8(17)6(15)4(13)2-19-10/h3-17H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-/m1/s1

InChI Key

WDQLRJPDYLYTMJ-IJNKSVJISA-N

SMILES

C1C(C(C(C(O1)NC2C(C(C(CO2)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)NC2C(C(C(CO2)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)N[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O

It is important to note that these are just potential applications, and more research is needed to determine the specific scientific uses of DI-beta-D-Xylopyranosylamine.

Here are some resources where you can find more information about DI-beta-D-Xylopyranosylamine:

  • PubChem: PubChem DI-beta-D-Xylopyranosylamine:
  • GlpBio (supplier): GlpgBio Di-beta-D-xylopyranosylamine:
  • Scientific Laboratory Supplies (supplier): Scientific Laboratory Supplies Di(beta-D-xylopyranosyl)amine:

Di-beta-D-xylopyranosylamine is a glycosylamine derived from beta-D-xylopyranose. It features two beta-D-xylopyranosyl units linked to an amine group, resulting in a unique structure that combines carbohydrate and amino functionalities. This compound is notable for its potential applications in biochemistry and medicinal chemistry, particularly due to its ability to interact with biological systems.

  • Research suggests xylobiose may act as a prebiotic, potentially influencing gut microbiota composition []. Prebiotics are dietary fibers that promote the growth of beneficial bacteria in the intestines.
  • More research is needed to fully understand the mechanism of action of xylobiose in biological systems [].
  • Xylobiose is generally considered safe for consumption [].
Typical of glycosylamines. Notable reactions include:

  • Transglycosylation: This reaction involves the transfer of a glycosyl group from one molecule to another, which can lead to the formation of di-beta-D-xylopyranosylamine from beta-D-xylopyranosylamine through the addition of another xylopyranosyl unit .
  • Benzoylation: Selective benzoylation reactions have been observed with derivatives of beta-D-xylopyranosylamines, indicating that di-beta-D-xylopyranosylamine may also participate in similar modifications .
  • N-acetylation: Modifications involving acetyl groups can also occur, impacting the solubility and reactivity of the compound.

Di-beta-D-xylopyranosylamine exhibits various biological activities, primarily due to its sugar moieties. Glycosylamines are known to interact with enzymes and receptors, potentially influencing metabolic pathways. Some studies suggest that compounds like di-beta-D-xylopyranosylamine may have:

  • Antimicrobial properties: Certain glycosides show efficacy against bacteria and fungi.
  • Antitumor activity: The structural characteristics may allow for interactions with cancer cell pathways.
  • Immunomodulatory effects: Glycosides can modulate immune responses, which may be relevant for therapeutic applications.

The synthesis of di-beta-D-xylopyranosylamine typically involves several steps:

  • Starting Material Preparation: Beta-D-xylopyranose is often used as a starting material.
  • Amine Coupling: The reaction of beta-D-xylopyranose with amines under controlled conditions leads to the formation of glycosylamines.
  • Transglycosylation: The addition of another beta-D-xylopyranosyl unit can be achieved through transglycosylation reactions .
  • Purification: The final product is purified using techniques such as chromatography.

Interaction studies involving di-beta-D-xylopyranosylamine focus on its binding affinity to various proteins and enzymes. These studies are essential for understanding its biological roles and therapeutic potential. Research indicates that glycosides can modulate enzymatic activity, suggesting that di-beta-D-xylopyranosylamine might influence metabolic pathways through specific interactions with glycoproteins or receptors .

Di-beta-D-xylopyranosylamine shares structural similarities with other glycosides and glycosylamines. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N-beta-D-glucopyranosylamineGlycosylamineDerived from glucose; known for higher solubility
N-acetyl-N-beta-D-glucopyranosylamineAcetylated GlycosideIncreased stability; used in drug formulations
Di-N-acetylchitobiosamineDisaccharide AmineContains chitin derivatives; antimicrobial properties
N-(beta-D-galactopyranosyl) amineGalactose-derivedDifferent sugar moiety; potential immunomodulatory effects

Uniqueness of Di-beta-D-xylopyranosylamine

The uniqueness of di-beta-D-xylopyranosylamine lies in its specific carbohydrate composition and potential dual functionality as both a sugar and an amine. This combination may provide distinct biochemical properties not found in other similar compounds, making it a candidate for specialized applications in drug development and biochemical research.

XLogP3

-4.3

Wikipedia

(2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name)

Dates

Modify: 2023-08-16

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